molecular formula C42H42N4O2S2 B10955289 N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide

N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide

Cat. No.: B10955289
M. Wt: 698.9 g/mol
InChI Key: RERTUMQUKKMHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide is a complex organic compound featuring a thiazole and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Benzothiazole Formation: The benzothiazole moiety is often synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The adamantylcarbonyl group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can occur at the carbonyl groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound’s potential as an antimicrobial, antiviral, or anticancer agent is of significant interest. Its ability to interact with various biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance its binding affinity and specificity, while the thiazole and benzothiazole rings could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide lies in its adamantyl group, which can significantly influence its biological activity and stability. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C42H42N4O2S2

Molecular Weight

698.9 g/mol

IUPAC Name

N-[3-[2-[3-(adamantane-1-carbonylamino)phenyl]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C42H42N4O2S2/c47-39(41-17-23-7-24(18-41)9-25(8-23)19-41)43-31-5-1-3-29(13-31)37-45-33-15-36-34(16-35(33)49-37)46-38(50-36)30-4-2-6-32(14-30)44-40(48)42-20-26-10-27(21-42)12-28(11-26)22-42/h1-6,13-16,23-28H,7-12,17-22H2,(H,43,47)(H,44,48)

InChI Key

RERTUMQUKKMHQU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC7=C(C=C6S5)N=C(S7)C8=CC(=CC=C8)NC(=O)C91CC2CC(C9)CC(C2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.